1,4-di-Boc-piperazine-2-carboxylic acid
Overview
Description
1,4-di-Boc-piperazine-2-carboxylic acid is a chemical compound of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and material science. This compound belongs to the class of piperazines, which are characterized by their unique structure and functional versatility.
Synthesis Analysis
The synthesis of piperazine derivatives, including 1,4-di-Boc-piperazine-2-carboxylic acid, involves various chemical reactions tailored to introduce specific functional groups. A straightforward synthesis method starting from L- or D-serine and ethyl glyoxylate has been reported for the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, highlighting the versatility of synthetic approaches for such compounds (Guitot, Carboni, Reiser, & Piarulli, 2009).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallography has been extensively used to determine the supramolecular organization of these molecules, providing insights into their crystal packing and hydrogen bonding patterns. For instance, studies have shown the preference for parallel edge-to-center arene interactions in certain piperazinediones (Ntirampebura et al., 2008).
Chemical Reactions and Properties
Piperazine derivatives engage in a variety of chemical reactions, demonstrating a wide range of chemical properties. For example, they can form two-dimensional structures through specific intermolecular interactions, as observed in the crystal structure analysis of certain piperazine-1-carboxylate derivatives (Kulkarni et al., 2016). The ability to engage in hydrogen bonding and other types of intermolecular interactions significantly influences their chemical reactivity and potential for forming complex structures.
Scientific Research Applications
Synthesis and Characterization
1,4-di-Boc-piperazine-2-carboxylic acid and its derivatives play a significant role in the synthesis and characterization of various chemical compounds. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and conducted detailed analyses using spectroscopic studies and X-ray diffraction. These compounds exhibited moderate antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Kulkarni et al., 2016).
High-Throughput Organic Synthesis
Gołębiowski et al. (2000) described the high-throughput organic synthesis of bicyclic diketopiperazines, β-turn mimetics, using Merrifield resin-bound piperazine-2-carboxylic acid. This process illustrates the importance of 1,4-di-Boc-piperazine-2-carboxylic acid derivatives in the synthesis of complex organic compounds (Gołębiowski et al., 2000).
Peptidomimetics
Guitot et al. (2009) reported the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, starting from L- or D-serine. This compound was used in tetrapeptides to study their secondary structure, indicating its utility in peptidomimetics (Guitot et al., 2009).
Medicinal Chemistry
In medicinal chemistry, derivatives of 1,4-di-Boc-piperazine-2-carboxylic acid have been explored for their therapeutic potential. For example, Wu et al. (1993) discovered a series of 1,4-disubstituted-piperazine-2-carboxylic acids as non-peptide angiotensin II receptor antagonists, demonstrating the compound's relevance in drug discovery (Wu et al., 1993).
Mass Spectrometry
Qiao et al. (2011) utilized piperazine-based derivatives, including compounds related to 1,4-di-Boc-piperazine-2-carboxylic acid, for derivatization of carboxyl groups on peptides. This improved ionization efficiency in mass spectrometry, indicating its application in proteome analysis (Qiao et al., 2011).
Crystal Engineering
Ntirampebura et al. (2008) focused on crystal engineering with piperazine derivatives, highlighting the use of 1,4-di-Boc-piperazine-2-carboxylic acid in the study of supramolecular organization (Ntirampebura et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWFQKLVCLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-di-Boc-piperazine-2-carboxylic acid | |
CAS RN |
181955-79-3 | |
Record name | 1,4-Di-Boc-piperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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